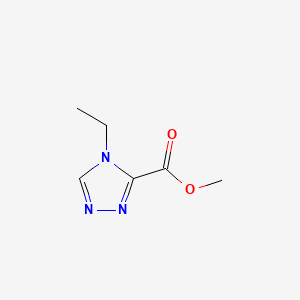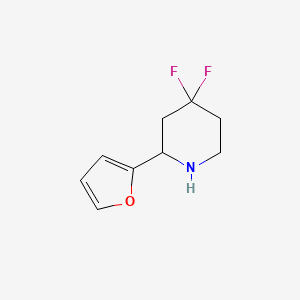
2,3-dihydro-1H-indole-4-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-indole-4-sulfonamide hydrochloride, also known as 4-sulfonamide indole or 4-sulfonamidobenzoic acid, is a chemical compound that can be found in a variety of pharmaceuticals and medical products. It is an important intermediate in the synthesis of various drugs and has been used in the synthesis of a wide variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. 4-sulfonamide indole is also used as a catalyst for the synthesis of a number of other compounds, including amino acids and peptides.
科学的研究の応用
4-Sulfonamide indole has a variety of applications in scientific research. It has been used in the synthesis of a number of different compounds, including amino acids, peptides, and other biologically active compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has been used in the synthesis of a number of different compounds, including dyes, polymers, and other materials.
作用機序
4-Sulfonamide indole is an intermediate in the synthesis of a number of different compounds, including amino acids, peptides, and other biologically active compounds. It acts as a catalyst in the synthesis of these compounds by facilitating the transfer of electrons between the starting materials and the desired product. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole can also act as a catalyst in the synthesis of other compounds, such as dyes, polymers, and other materials.
Biochemical and Physiological Effects
4-Sulfonamide indole has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as antifungal and antibacterial effects. In addition, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has been shown to have anti-cancer activity, as well as the ability to inhibit the growth of certain types of tumors. Furthermore, 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole has also been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin.
実験室実験の利点と制限
The use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. In addition, it is a relatively non-toxic compound, and it has a wide range of applications in the synthesis of a variety of compounds. However, it is important to note that 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole is a strong acid, and it can be corrosive if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole. It has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, antifungals, and anti-cancer agents. In addition, it has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active compounds. Furthermore, it has also been used in the synthesis of a number of different compounds, including dyes, polymers, and other materials. There is also potential for the use of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole in the development of new drugs and in the synthesis of new materials.
合成法
4-Sulfonamide indole can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of a base, such as sodium hydroxide. This reaction produces 2,3-dihydro-1H-indole-4-sulfonamide hydrochloridee indole as the product. Other methods of synthesis include the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of an acid, such as hydrochloric acid, and the reaction of 4-chlorobenzene-sulfonamide with indole in the presence of a Lewis acid, such as aluminum chloride.
特性
IUPAC Name |
2,3-dihydro-1H-indole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7;/h1-3,10H,4-5H2,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPPIZKXBHHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-4-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)






